Dexibuprofen Isopropyl Ester is a derivative of dexibuprofen, which is the S-(+)-enantiomer of ibuprofen. This compound is classified as a non-steroidal anti-inflammatory drug (NSAID) and is primarily used for its analgesic and anti-inflammatory properties. The isopropyl ester form enhances the pharmacokinetic profile of dexibuprofen, improving its solubility and bioavailability compared to the parent compound.
Dexibuprofen Isopropyl Ester is synthesized from dexibuprofen, which itself is derived from racemic ibuprofen. The classification of this compound includes:
The synthesis of Dexibuprofen Isopropyl Ester involves several key steps:
Dexibuprofen Isopropyl Ester has a molecular formula of and a molecular weight of approximately . The structure includes:
The molecular structure can be represented as follows:
The primary chemical reaction involved in the synthesis of Dexibuprofen Isopropyl Ester is the esterification reaction between dexibuprofen and isopropanol. This reaction can be summarized as:
This reaction proceeds through a nucleophilic attack by the hydroxyl group of isopropanol on the carbonyl carbon of dexibuprofen, followed by dehydration to form the ester.
Dexibuprofen acts primarily by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. The mechanism can be detailed as follows:
Dexibuprofen Isopropyl Ester finds applications in various fields:
Dexibuprofen isopropyl ester [(S)-1-isopropoxy-1-oxo-2-(4-(2-methylpropyl)phenyl)propane] is synthesized via direct esterification of dexibuprofen [(S)-(+)-ibuprofen] with isopropyl alcohol under acidic conditions. This reaction employs concentrated sulfuric acid or p-toluenesulfonic acid (0.5-2 mol%) as catalyst at 70-85°C for 4-8 hours [2] [6]. The mechanism involves protonation of dexibuprofen's carboxylic acid group, nucleophilic attack by isopropyl alcohol, and elimination of water to form the ester linkage. Critical process parameters include:
Table 1: Acid-Catalyzed Esterification Optimization Parameters
Parameter | Range Tested | Optimal Value | Yield Impact |
---|---|---|---|
Catalyst Concentration | 0.1-5% H₂SO₄ | 1.5% | 92% yield |
Temperature | 50-100°C | 80°C | 89% conversion |
Reaction Time | 1-12 hours | 6 hours | 91% yield |
Solvent System | Toluene/cyclohexane | Toluene | 95% efficiency |
Ionic liquids derived from dexibuprofen paired with amino acid isopropyl esters significantly enhance solubility and bioavailability. This approach involves:
L-valine, L-isoleucine, and L-phenylalanine isopropyl esters form stable ionic pairs with dexibuprofen anion, increasing water solubility up to 120-fold compared to dexibuprofen free acid [5] [6]. Structural characterization confirms ionic bonding through:
Table 2: Amino Acid Ester-Dexibuprofen Ionic Pair Properties
Amino Acid Ester | Solubility (mg/mL) | Log P | Melting Point (°C) |
---|---|---|---|
L-Valine OiPr | 58.3 ± 2.1 | 1.85 | 87-89 |
L-Isoleucine OiPr | 42.7 ± 1.8 | 2.10 | 92-94 |
L-Phenylalanine OiPr | 35.2 ± 1.5 | 2.21 | 102-104 |
Dexibuprofen free acid | 0.21 ± 0.01 | 3.21 | 52-53 |
Hydrolysis kinetics determine the prodrug activation rate and were evaluated using:
Dexibuprofen isopropyl ester showed enzyme-catalyzed hydrolysis in plasma with t₁/₂ = 45 ± 3 minutes, following Michaelis-Menten kinetics (Kₘ = 36.47 mmol/L, Vₘₐₓ = 3.27 mmol/L/h) [9]. The ionic liquid derivatives exhibited modified hydrolysis profiles:
Table 3: Hydrolysis Half-Lives of Dexibuprofen Derivatives
Compound | t₁/₂ pH 1.2 | t₁/₂ pH 7.4 | t₁/₂ Plasma | Activation Site |
---|---|---|---|---|
Dexibuprofen isopropyl ester | >24 hours | 3.2 hours | 45 minutes | Systemic circulation |
[L-ValOiPr][Dexibu] ionic liquid | 8 hours | 40 minutes | 18 minutes | Liver/plasma |
[L-PheOiPr][Dexibu] ionic liquid | 12 hours | 85 minutes | 32 minutes | Intestinal mucosa |
Stability studies reveal critical formulation considerations for oral vs. transdermal delivery:
Ionic liquids incorporating aromatic amino acids (Phe, Tyr, Trp) exhibited enhanced stability in both solid state and solution phases due to π-π stacking and hydrophobic interactions that shield the ester bond from nucleophilic attack [6] [10].
Table 4: Structural Features Influencing Prodrug Stability
Structural Feature | Acidic Stability | Neutral Stability | Mechanistic Influence |
---|---|---|---|
Aliphatic isopropyl ester | High (>95%) | Moderate (t₁/₂=3.2h) | Steric hindrance delays hydrolysis |
α-Hydroxy amino acids | Moderate (80-85%) | Low (t₁/₂=25min) | Adjacent hydroxyl facilitates nucleophilic attack |
Aromatic amino acid conjugates | High (90-92%) | High (t₁/₂>1.5h) | Hydrophobic shielding of ester bond |
Heterocyclic conjugates | Moderate (75-80%) | Moderate (t₁/₂=50min) | Metal chelation reduces catalytic hydrolysis |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1